molecular formula C7H4BrFO2 B6359646 2-Bromo-6-fluoro-3-hydroxybenzaldehyde CAS No. 1780708-84-0

2-Bromo-6-fluoro-3-hydroxybenzaldehyde

Cat. No.: B6359646
CAS No.: 1780708-84-0
M. Wt: 219.01 g/mol
InChI Key: FHDXFJOAUQHOSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde can be achieved through several methods. One common method involves the reaction of 2-amino-4-bromo-6-fluorophenol with chloral in an appropriate solvent to form 2-(2-bromo-4-fluorophenoxymethyl)phenol. This intermediate is then reacted with sodium hypochlorite and germanium trichloride under alkaline conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

    Oxidation: 2-Bromo-6-fluoro-3-hydroxybenzoic acid.

    Reduction: 2-Bromo-6-fluoro-3-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Bromo-6-fluoro-3-hydroxybenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The aldehyde group, in particular, can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-3-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the hydroxy and aldehyde functional groups, makes this compound versatile for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-6-fluoro-3-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDXFJOAUQHOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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